Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Overview
Description
“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” is a pyridine derivative with a methyl carboxylate at the 2-position and a bromine and a fluorine at the 6 and 5 positions respectively . It is used as a synthesis intermediate .
Molecular Structure Analysis
The molecular weight of “Methyl 6-bromo-5-fluoropyridine-2-carboxylate” is 234.02 . The InChI code is1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3
. Physical And Chemical Properties Analysis
“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” is a solid powder at ambient temperature . The storage temperature is also ambient .Scientific Research Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” can be used to functionalize molecular scaffolds for synthesizing active pharmaceutical ingredients (APIs). This is achieved through nucleophilic aromatic substitution on the fluoride group .
Synthesis of Fluorinated Pyridines
This compound can be used in the synthesis of fluorinated pyridines. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
Synthesis of Heteroaromatic and Aniline Derivatives of Piperidines
“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” can be used in the synthesis of heteroaromatic and aniline derivatives of piperidines. These are potent ligands used for vesicular acetylcholine transport .
Synthesis of Benzofurano [3,2-d]pyrimidin-2-one Derived Inhibitors
This compound can also be used in the synthesis of benzofurano [3,2-d]pyrimidin-2-one derived inhibitors .
Synthesis of F 18 Substituted Pyridines
“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” can be used in the synthesis of F 18 substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
Synthesis of Fluorine-containing Agricultural Products
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures. Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
Safety and Hazards
“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a chemical compound that is often used in the synthesis of various pharmaceutical ingredients . .
Mode of Action
The mode of action of Methyl 6-bromo-5-fluoropyridine-2-carboxylate is primarily through its interactions with other compounds in the process of synthesis. It is known to undergo nucleophilic aromatic substitution on the fluoride group . This allows it to functionalize molecular scaffolds, which is a crucial step in the synthesis of active pharmaceutical ingredients .
Biochemical Pathways
It is known to be involved in the synthesis of fluorinated pyridines , which have a wide range of applications in medicinal chemistry due to their interesting and unusual physical, chemical, and biological properties .
Result of Action
The result of the action of Methyl 6-bromo-5-fluoropyridine-2-carboxylate is primarily seen in its role as a key intermediate in the synthesis of various pharmaceutical compounds . The specific molecular and cellular effects would depend on the final compounds that are synthesized using it.
properties
IUPAC Name |
methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMMPTHLFMQVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673236 | |
Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
CAS RN |
1210419-26-3 | |
Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.